![molecular formula C10H20O6 B12046702 2,3,4,6-Tetra-O-methylhexose CAS No. 15075-09-9](/img/structure/B12046702.png)
2,3,4,6-Tetra-O-methylhexose
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Overview
Description
2,3,4,6-Tetra-O-methyl-D-mannose is a methylated derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the substitution of four hydroxyl groups with methoxy groups, resulting in a molecule with the chemical formula C10H20O6 and a molecular weight of 236.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-methyl-D-mannose can be synthesized through the methylation of D-mannose. One common method involves the use of methyl iodide (CH3I) and a strong base such as silver oxide (Ag2O) to replace the hydroxyl groups with methoxy groups . The reaction typically proceeds under mild conditions and results in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3,4,6-Tetra-O-methyl-D-mannose are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-methyl-D-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its original hydroxyl form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used to replace the methoxy groups, depending on the desired product.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from substitution reactions .
Scientific Research Applications
Biochemical Applications
1. Glycobiology Research
2,3,4,6-Tetra-O-methylhexose is utilized in glycobiology for studying glycosylation patterns. Its methylation allows for the stabilization of glycan structures during analysis. For instance, it has been used to elucidate the structure of sialo-oligosaccharides in red blood cells of carp, where its presence was critical in determining the glycosidic linkages and overall structure of the oligosaccharides involved .
2. Synthesis of Oligosaccharides
This compound serves as a building block in the synthesis of various oligosaccharides. The methylation protects hydroxyl groups from unwanted reactions during glycosylation processes. In a study involving the synthesis of complex oligosaccharides from natural sources, this compound was pivotal in creating stable intermediates for further modification .
Pharmaceutical Applications
1. Drug Development
The compound has potential applications in drug development due to its ability to mimic natural sugars. Its structural modifications can enhance the pharmacokinetic properties of therapeutic agents. Research indicates that derivatives of methylated hexoses can improve the bioavailability and efficacy of drugs targeting glycan-binding proteins .
2. Antimicrobial Activity
Recent studies have suggested that certain methylated hexoses exhibit antimicrobial properties. For example, oligosaccharides derived from this compound have shown bacteriostatic activity against specific pathogens when incorporated into pharmaceutical formulations . This opens avenues for developing new antimicrobial agents based on sugar derivatives.
Analytical Chemistry Applications
1. Chromatography and Mass Spectrometry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques such as Gas Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC). Its distinct retention times aid in identifying and quantifying other oligosaccharides within complex mixtures .
2. Structural Elucidation Techniques
The compound's unique spectral characteristics make it suitable for use in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for determining the structures of unknown sugars or polysaccharides. By comparing the spectral data obtained from this compound with those from unknown samples, researchers can deduce structural information effectively .
Case Studies
Mechanism of Action
The mechanism by which 2,3,4,6-Tetra-O-methyl-D-mannose exerts its effects is primarily related to its role as a methylated sugar. The methoxy groups influence the compound’s reactivity and interactions with other molecules. In biological systems, it can affect glycosylation processes, altering the structure and function of glycoproteins and glycolipids . The specific molecular targets and pathways involved depend on the context of its use, whether in metabolic studies or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-methyl-D-galactose: Similar in structure but derived from D-galactose.
2,3,4,6-Tetra-O-methyl-D-glucose: Derived from D-glucose and used in similar applications.
Uniqueness
2,3,4,6-Tetra-O-methyl-D-mannose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its behavior in chemical reactions and biological systems can differ significantly from other methylated sugars, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
15075-09-9 |
---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-hydroxy-2,3,4,6-tetramethoxyhexanal |
InChI |
InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3 |
InChI Key |
LMWNQPUYOLOJQP-UHFFFAOYSA-N |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@@H](C=O)OC)OC)OC)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)OC)OC)O |
Origin of Product |
United States |
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